molecular formula C24H19BO2 B12282298 [4-(3,5-diphenylphenyl)phenyl]boronic acid

[4-(3,5-diphenylphenyl)phenyl]boronic acid

Cat. No.: B12282298
M. Wt: 350.2 g/mol
InChI Key: QNUFXOKVLKCBFV-UHFFFAOYSA-N
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Description

[4-(3,5-Diphenylphenyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its complex aromatic structure, which includes multiple phenyl rings. It is often used as an intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-diphenylphenyl)phenyl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-(3,5-diphenylphenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of OLED materials and other advanced electronic devices .

Biology and Medicine: This makes them potential candidates for drug development and biochemical research .

Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and resins. Its role in the synthesis of OLED intermediates is particularly noteworthy, as it contributes to the development of efficient and durable electronic displays .

Mechanism of Action

The mechanism of action of [4-(3,5-diphenylphenyl)phenyl]boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. This coordination ability is crucial in cross-coupling reactions, where the boronic acid acts as a nucleophile, attacking electrophilic centers on other molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, [4-(3,5-diphenylphenyl)phenyl]boronic acid is unique due to its extended aromatic structure, which enhances its stability and reactivity in various chemical reactions. This makes it particularly suitable for applications in advanced material synthesis, such as OLEDs, where stability and performance are critical .

Properties

Molecular Formula

C24H19BO2

Molecular Weight

350.2 g/mol

IUPAC Name

[4-(3,5-diphenylphenyl)phenyl]boronic acid

InChI

InChI=1S/C24H19BO2/c26-25(27)24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17,26-27H

InChI Key

QNUFXOKVLKCBFV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O

Origin of Product

United States

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